

# Spectral Data Analysis of (R)-(-)-1-Benzylxy-2-propanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-(-)-1-Benzylxy-2-propanol

Cat. No.: B032081

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(R)-(-)-1-Benzylxy-2-propanol**, a chiral building block relevant in various synthetic applications. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data and general methodologies. The information herein is intended to serve as a practical reference for researchers in organic synthesis, analytical chemistry, and pharmaceutical development.

## Spectral Data Summary

The following tables summarize the predicted and expected spectral data for **(R)-(-)-1-Benzylxy-2-propanol**. It is crucial to note that these are not experimentally verified values for this specific molecule but are based on established principles of spectroscopy and data from analogous structures.

## Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Predicted, 500 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment             |
|------------------------------------|--------------|-------------|------------------------|
| ~7.35-7.25                         | m            | 5H          | Ar-H                   |
| 4.55                               | s            | 2H          | -OCH <sub>2</sub> Ph   |
| ~3.95                              | m            | 1H          | -CH(OH)-               |
| ~3.45                              | dd           | 1H          | -OCHH-CH(OH)-          |
| ~3.35                              | dd           | 1H          | -OCHH-CH(OH)-          |
| ~2.50                              | br s         | 1H          | -OH                    |
| 1.15                               | d            | 3H          | -CH(OH)CH <sub>3</sub> |

<sup>13</sup>C NMR (Predicted, 125 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment                 |
|---------------------------------|----------------------------|
| ~138.0                          | Ar-C (quaternary)          |
| ~128.5                          | Ar-CH                      |
| ~127.8                          | Ar-CH                      |
| ~127.7                          | Ar-CH                      |
| ~75.0                           | -OCH <sub>2</sub> -CH(OH)- |
| ~73.5                           | -OCH <sub>2</sub> Ph       |
| ~68.0                           | -CH(OH)-                   |
| ~18.5                           | -CH(OH)CH <sub>3</sub>     |

**Table 2: Infrared (IR) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                |
|--------------------------------|---------------|---------------------------|
| ~3400                          | Broad, Strong | O-H stretch               |
| ~3030                          | Medium        | Ar C-H stretch            |
| ~2970, ~2870                   | Medium        | Aliphatic C-H stretch     |
| ~1495, ~1450                   | Medium        | C=C aromatic ring stretch |
| ~1100                          | Strong        | C-O stretch               |

**Table 3: Mass Spectrometry (MS) Data**

| m/z | Relative Intensity (%) | Possible Fragment                                             |
|-----|------------------------|---------------------------------------------------------------|
| 166 | Low                    | [M] <sup>+</sup> (Molecular Ion)                              |
| 107 | Medium                 | [C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>                |
| 91  | High                   | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 77  | Medium                 | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>                 |
| 45  | Medium                 | [C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>                |

## Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections outline standardized protocols for NMR, IR, and Mass Spectrometry applicable to small organic molecules like **(R)-(-)-1-Benzyl-2-propanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

- Approximately 5-25 mg of the analyte is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- The solution is transferred to a clean, dry NMR tube.
- To ensure magnetic field homogeneity, the sample should be free of any particulate matter. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.
- A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing ( $\delta = 0.00$  ppm).

 **$^1\text{H}$  NMR Acquisition Parameters (Typical):**

- Spectrometer: 500 MHz
- Pulse Sequence: A standard single-pulse sequence is typically used.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between pulses.
- Acquisition Time: 2-4 seconds.

 **$^{13}\text{C}$  NMR Acquisition Parameters (Typical):**

- Spectrometer: 125 MHz
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 512-2048 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

#### Sample Preparation (Thin Film Method for Liquids):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of the neat liquid sample onto the surface of one salt plate.
- Carefully place the second salt plate on top, creating a thin liquid film between the plates.
- The "sandwich" is then placed in the spectrometer's sample holder.

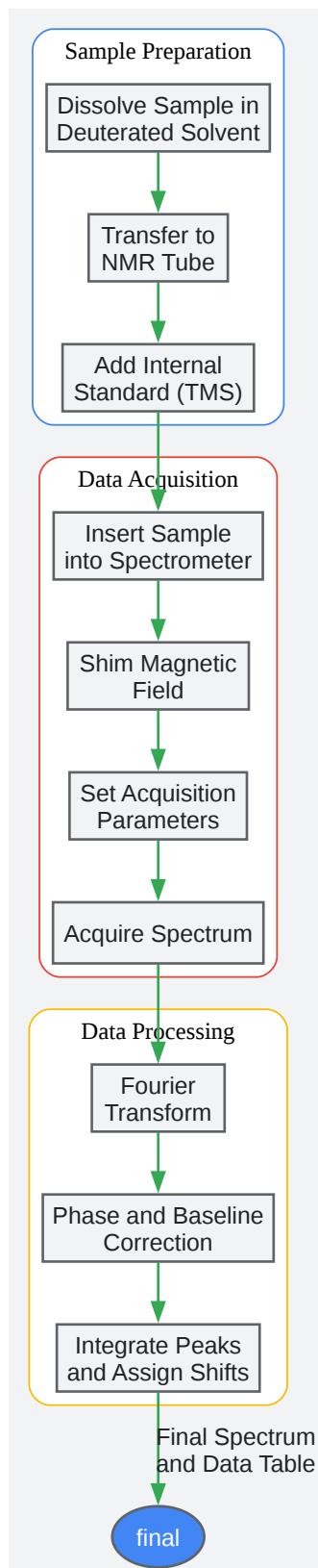
#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Scan Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

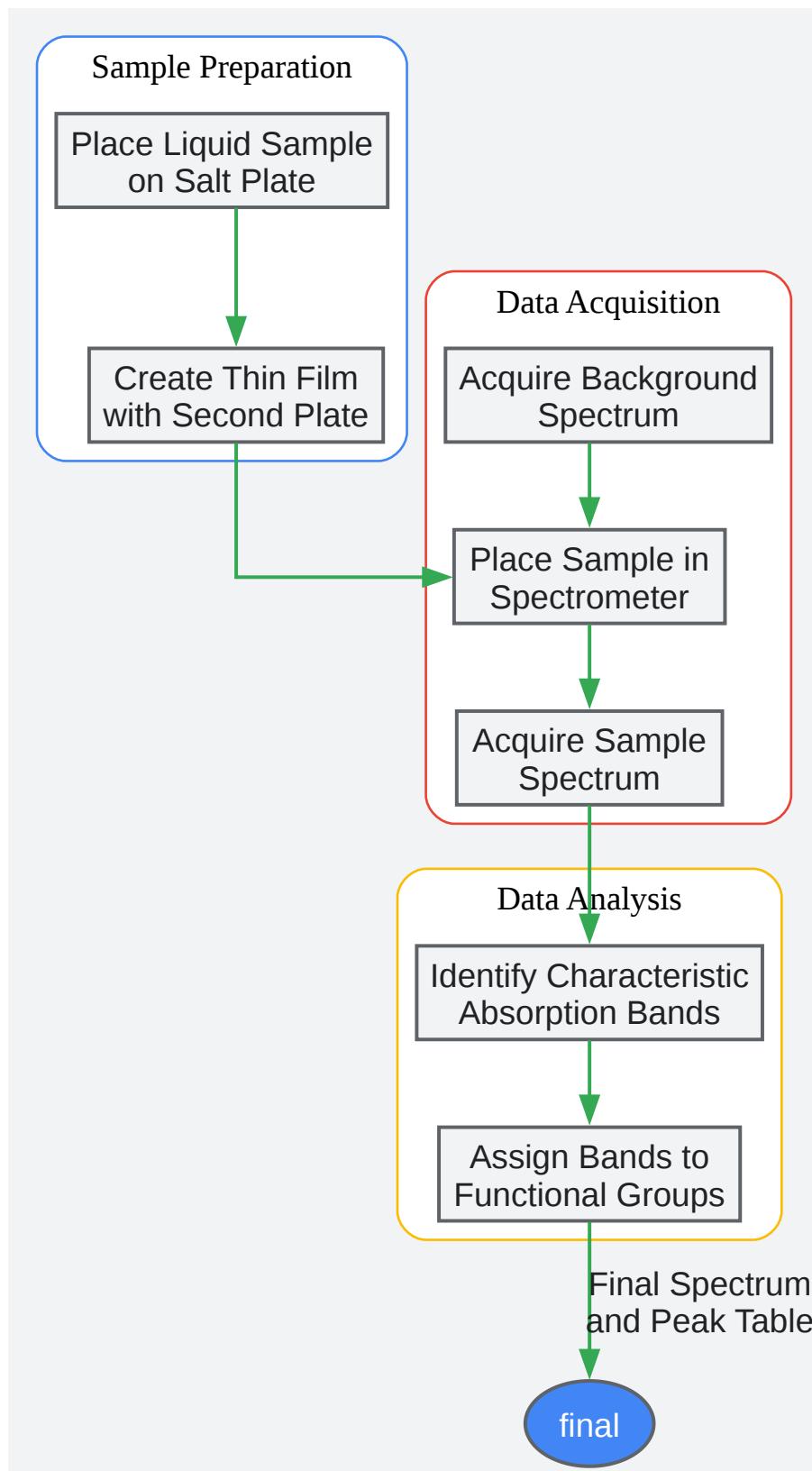
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

#### Sample Preparation:


- The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- This stock solution is then further diluted to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range, depending on the ionization technique and instrument sensitivity.
- The final solution should be free of any particulate matter and non-volatile salts.

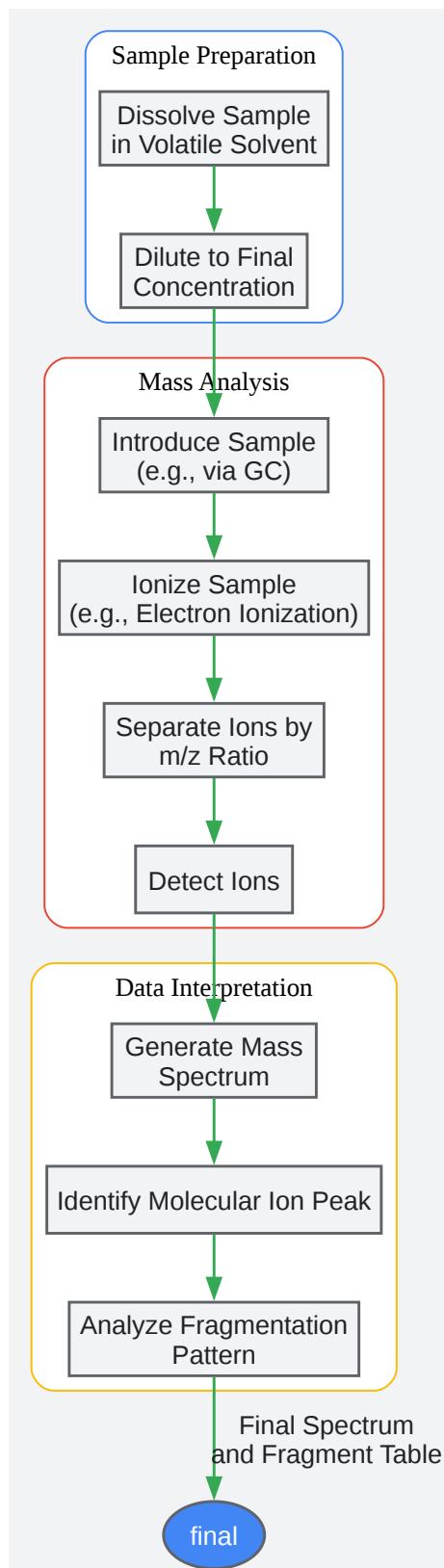
#### Data Acquisition (Electron Ionization - GC/MS):

- Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
- Inlet System: The sample is introduced via a Gas Chromatograph (GC) for separation prior to entering the mass spectrometer.
- Ionization Energy: Typically 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.
- Detection Mode: Positive ion mode.


## Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the spectroscopic techniques described above.




[Click to download full resolution via product page](#)

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.



[Click to download full resolution via product page](#)

Caption: General workflow for Infrared (IR) spectroscopy.

[Click to download full resolution via product page](#)

Caption: General workflow for Mass Spectrometry (MS).

- To cite this document: BenchChem. [Spectral Data Analysis of (R)-(-)-1-Benzylxy-2-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032081#spectral-data-for-r-1-benzylxy-2-propanol-nmr-ir-mass-spec>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)